molecular formula C14H14ClN B2647927 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine CAS No. 5778-59-6

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine

Cat. No. B2647927
CAS RN: 5778-59-6
M. Wt: 231.72
InChI Key: ZTLGFHXSSXULPP-UHFFFAOYSA-N
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Description

“9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine” is a chemical compound with the molecular formula C14H14ClN . It is a derivative of acridine, a class of compounds that have been actively researched over the years due to their potential therapeutic applications for a wide range of disorders .


Synthesis Analysis

The synthesis of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine and related compounds has been the subject of several studies . These compounds have been synthesized starting from various precursors and using different synthetic routes.


Molecular Structure Analysis

The molecular structure of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine has been characterized by various techniques, including (1)H and (13)C NMR data . The structure of this compound, like other acridine derivatives, is characterized by a tricyclic system containing two benzene rings joined by a nitrogen-containing ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine include a molecular weight of 217.69 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Mechanism of Action

The mechanism of action of acridine derivatives, including 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, is primarily associated with their interaction with DNA. DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Future Directions

The future directions for research on 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine and related compounds are likely to focus on the development of derivatives with enhanced therapeutic potency and selectivity . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

9-chloro-5-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLGFHXSSXULPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine

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